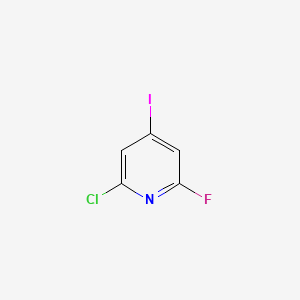

2-Chloro-6-fluoro-4-iodopyridine

Description

The field of heterocyclic chemistry is foundational to the development of new pharmaceuticals, agrochemicals, and advanced materials. Among the vast array of heterocyclic compounds, pyridines are a cornerstone, present in numerous biologically active molecules and functional materials. The strategic modification of the pyridine (B92270) ring is a central theme in modern organic synthesis. In this context, polyhalogenated pyridines have emerged as exceptionally versatile building blocks. The compound 2-Chloro-6-fluoro-4-iodopyridine, with its unique arrangement of three different halogen atoms, represents a sophisticated tool for chemists, enabling precise and selective synthetic transformations that are otherwise difficult to achieve.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-4-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKWWQMXUZDQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Iodopyridine and Its Analogs

Direct Halogenation Approaches to Halogenated Pyridines

Direct halogenation of the pyridine (B92270) ring can be a challenging yet effective method for introducing halogen substituents. The reactivity of the pyridine ring, being electron-deficient, often requires harsh reaction conditions for electrophilic substitution. However, various strategies have been developed to achieve selective halogenation.

Iodination Strategies

The introduction of an iodine atom at the 4-position of a pyridine ring can be accomplished through several methods. One common approach involves the diazotization of a 4-aminopyridine precursor followed by a Sandmeyer-type reaction with an iodide salt. For instance, the synthesis of 2,6-dichloro-4-iodopyridine, a close analog of the target molecule, has been achieved from 2,6-dichloro-4-aminopyridine. This transformation is typically carried out by treatment with sodium nitrite in the presence of an acid, followed by the addition of aqueous potassium iodide. acs.org

Another strategy involves the use of elemental iodine in the presence of an oxidizing agent. However, direct iodination of pyridine itself is often not regioselective and can lead to a mixture of products. For more substituted or deactivated pyridine rings, metal-catalyzed C-H activation and subsequent iodination represent a more modern approach, although specific examples for 2-chloro-6-fluoropyridine are not prevalent in the literature.

Selective Chlorination and Fluorination Methods

Selective chlorination and fluorination of pyridine derivatives are crucial steps in the synthesis of compounds like 2-chloro-6-fluoro-4-iodopyridine.

Chlorination: The direct chlorination of pyridine can lead to a mixture of chlorinated pyridines, with 2-chloropyridine and 2,6-dichloropyridine being common products. wikipedia.orgwikipedia.org The reaction is typically carried out by reacting pyridine with chlorine gas at elevated temperatures. google.com For the synthesis of more complex chloropyridines, starting from a functionalized pyridine is often necessary. For example, 2-chloropyridines can be prepared from 2-aminopyridines via diazotization in a methanolic solution saturated with hydrogen chloride, followed by reaction with an alkyl nitrite. google.com Another method involves the reaction of pyridine-N-oxides with phosphoryl chloride or sulfuryl chloride, which can yield a mixture of 2- and 4-chloropyridines. wikipedia.orggoogle.com

Fluorination: The introduction of fluorine onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions or by using electrophilic fluorinating agents. The conversion of chloropyridines to fluoropyridines by reaction with alkali metal fluorides, such as potassium fluoride, in a polar aprotic solvent is a common method. google.com For instance, 2,6-dichloropyridine can be converted to 2,6-difluoropyridine. google.com The choice of solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, and reaction temperature are critical for achieving good conversion. google.com

Selective fluorination can also be achieved using electrophilic fluorinating agents. For example, Selectfluor can be used for the late-stage fluorination of electron-rich arenes under mild conditions. nih.gov Another approach involves the reaction of pyridine derivatives with elemental fluorine-iodine mixtures, which can selectively introduce a fluorine atom at the 2-position. rsc.org Iron-catalyzed, fluoroamide-directed C-H fluorination represents a newer method for introducing fluorine with high selectivity. acs.org

Synthesis from Precursor Pyridine Derivatives

A more common and often more controlled approach to synthesizing highly substituted pyridines like this compound involves the modification of already halogenated or otherwise functionalized pyridine precursors.

Conversion of Polyhalogenated Pyridines

Starting with a readily available polyhalogenated pyridine allows for the sequential and regioselective introduction of different halogen atoms. For example, a plausible route to this compound could start from 2,6-dichloropyridine. This precursor can be iodinated at the 4-position to yield 2,6-dichloro-4-iodopyridine. acs.orgacs.org Subsequently, selective fluorine-for-chlorine exchange at the 6-position could potentially yield the target compound. This nucleophilic aromatic substitution is often facilitated by the electron-withdrawing nature of the other ring substituents.

The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine by reaction with sodium iodide demonstrates the feasibility of halogen exchange on a perhalogenated pyridine ring. orgchemres.org Similarly, the conversion of 2,6-dichloropyridine to 2-chloro-6-fluoropyridine is a known transformation, which could then be subjected to iodination at the 4-position. google.com

Strategic Introduction of Halogen Substituents

A strategic, multi-step synthesis allows for the precise placement of each halogen. A hypothetical synthetic sequence could begin with a pyridine derivative that is first chlorinated and then fluorinated, or vice versa, before the final iodination step.

For instance, starting with 2,6-dichloropyridine, one could perform a nucleophilic substitution with a fluoride source to obtain 2-chloro-6-fluoropyridine. The subsequent iodination of this intermediate at the 4-position would then yield the desired this compound. The regioselectivity of the iodination would be directed by the existing halogen substituents.

The following table summarizes a potential synthetic route from a polyhalogenated precursor:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,6-Dichloropyridine | 1. Diazotization of a 4-amino precursor, then KI acs.org | 2,6-Dichloro-4-iodopyridine |

| 2 | 2,6-Dichloro-4-iodopyridine | KF, polar aprotic solvent (e.g., DMSO), heat google.com | This compound |

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of complex halogenated pyridines.

One such technique is the halogen dance reaction , which involves the base-induced migration of a halogen atom to a more stable position on an aromatic or heteroaromatic ring. acs.orgeurekaselect.com This reaction can be a powerful tool for the synthesis of specific isomers of halogenated pyridines that might be difficult to obtain through classical methods. researchgate.netclockss.org For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved using a halogen dance reaction. acs.orgnih.gov A similar strategy could potentially be designed for the synthesis of this compound.

Transition-metal-catalyzed reactions also play a significant role in modern pyridine synthesis. rsc.org While often used for cross-coupling reactions to form C-C or C-N bonds, metal catalysts can also be employed for C-H functionalization, including halogenation. rsc.org These methods can offer high regioselectivity under mild reaction conditions. Copper-catalyzed addition of polyhaloacetonitriles to olefins is another advanced method for synthesizing halogenated pyridines. acs.org

The table below provides an overview of some advanced synthetic methods:

| Technique | Description | Potential Application |

| Halogen Dance Reaction | Base-induced migration of a halogen atom to an alternative position on the pyridine ring. acs.orgeurekaselect.com | Isomer-specific synthesis of halogenated pyridines. acs.orgnih.gov |

| Transition-Metal-Catalyzed C-H Halogenation | Direct introduction of a halogen atom at a specific C-H bond, often guided by a directing group. rsc.orgrsc.org | Regioselective halogenation under mild conditions. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor, which can improve safety and control over reaction parameters. researchgate.net | Generation of fluorinating agents and subsequent fluorination reactions. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com By directly coupling with polar molecules, microwave energy facilitates rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of side products. mdpi.comnih.gov

The application of microwave technology is particularly effective for the synthesis of heterocyclic compounds, including pyridine derivatives. For instance, the aromatic nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with various aniline derivatives has been successfully performed under microwave conditions, demonstrating the efficacy of this method compared to conventional heating. rsc.org Similarly, a one-pot, three-component Hantzsch condensation reaction to produce fluorescent 1,4-dihydropyridine nucleoside analogs has been optimized under solvent-free microwave irradiation. nih.gov This approach yielded products in very high yields (86–96%) in short reaction times. nih.gov

In a comparative study, the synthesis of a desired 1,4-dihydropyridine nucleoside was performed using both conventional heating (Method A) and microwave irradiation (Method B). Under identical conditions, the microwave-assisted method provided a higher yield in the same timeframe, highlighting its superiority. Further optimization under microwave conditions at 60 °C without a solvent led to a 96% yield. nih.gov

| Method | Conditions | Time | Yield (%) | Reference |

| Conventional | Ba(NO₃)₂, solvent-free, 60 °C | 30 min | 42 | nih.gov |

| Microwave | Ba(NO₃)₂, solvent-free, 60 °C | 30 min | 96 | nih.gov |

| Microwave | Ba(NO₃)₂, CH₃CN, 50 °C | 30 min | 58 | nih.gov |

| Microwave | No catalyst, solvent-free, 60 °C | 30 min | 20 | nih.gov |

This table illustrates the optimization of reaction conditions for the synthesis of a 1,4-dihydropyridine nucleoside analogue, comparing conventional heating with microwave irradiation and the effect of a catalyst.

Continuous Flow Methodologies for Pyridine Functionalization

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety for hazardous reactions, and greater scalability. uc.ptorganic-chemistry.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and residence time, which often leads to higher yields and purities. researchgate.netthieme-connect.com

This methodology has been successfully applied to the functionalization of pyridines. For example, the catalytic N-oxidation of various pyridine derivatives has been achieved in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant. organic-chemistry.org This process proved to be safer, greener, and more efficient than conventional batch reactors, achieving yields of up to 99% with significantly shorter reaction times. The system demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.org

Another application involves the synthesis of disubstituted pyridines using pentafluorohalobenzene as an iodine or bromine transfer reagent with in-situ generated Grignard reagents. acs.org Continuous flow synthesis was found to be advantageous for this transformation, yielding (hetero)aryl iodides and bromides with excellent selectivity in up to 95% yield. acs.org The resulting functionalized pyridines can then undergo further chemoselective coupling reactions. acs.org

| Reaction Type | Key Reagents | Flow Conditions | Residence Time | Yield (%) | Reference |

| Pyridine Hydrogenation | Pd/C, H₂ (in situ) | 60-80 °C, 30-80 bar | Not specified | High | researchgate.net |

| Triazolopyridine Cyclization | PCl₃, Et₃N | 25 °C | 3.5 min | 91 | thieme-connect.com |

| Pyridine N-Oxidation | TS-1, H₂O₂ | Not specified | Shorter than batch | up to 99 | organic-chemistry.org |

This table summarizes various pyridine functionalization reactions performed under continuous flow conditions, highlighting the efficiency and high yields achievable with this methodology.

Optimized Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. This process typically involves the systematic variation of parameters such as temperature, solvent, catalyst, and reagent stoichiometry.

A prime example of yield enhancement is found in the synthesis of a pyrido[1,2-c]pyrimidine core structure. An initial base-catalyzed cyclization reaction, when quenched with water, showed no desired product. However, upon discovering that quenching with an aqueous acidic solution was necessary, a brief optimization of the acid used and the quenching procedure led to a dramatic increase in the isolated yield from a previously reported 15% to over 90%. nih.gov

The synthesis of highly substituted halopyridines, which are analogs of this compound, often requires carefully controlled conditions. In one study, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved through a sequence involving halogen dance reactions, demonstrating a pathway to unique, densely functionalized pyridine building blocks. nih.gov The choice of solvent and temperature can also be critical. For instance, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using KF, running the reaction in dimethyl sulfoxide (DMSO) at a lower temperature (averaging 180°C) under reduced pressure resulted in fewer solvent degradation products and higher yields of the desired product (91.7%) compared to reactions at atmospheric pressure. google.com

The effect of different reaction parameters on yield is often tabulated to identify the optimal conditions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | NaOH | Dioxane | 80 | 33 | nih.gov |

| 2 | NaOH | DMF | 80 | 45 | nih.gov |

| 3 | NaOH | NMP | 80 | 67 | nih.gov |

| 4 | NaOH | Sulfolane | 80 | 89 | nih.gov |

| 5 | Cs₂CO₃ | Sulfolane | 80 | 79 | nih.gov |

| 6 | K₂CO₃ | Sulfolane | 80 | 62 | nih.gov |

| 7 | NaOH | Sulfolane | 60 | 61 | nih.gov |

| 8 | NaOH | Sulfolane | 100 | 85 | nih.gov |

This table showcases the screening of conditions for an aniline alkylation reaction to form a key intermediate. It demonstrates the significant impact of solvent, base, and temperature on the product yield.

Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. The presence of electron-withdrawing halogen atoms activates the pyridine (B92270) ring of 2-chloro-6-fluoro-4-iodopyridine for such reactions.

Regioselectivity Studies of Nucleophilic Attack on the Pyridine Ring

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a subject of considerable investigation. Generally, in SNAr reactions of pyridines, the positions ortho and para to the ring nitrogen are most activated towards nucleophilic attack. For this compound, this corresponds to the C2, C4, and C6 positions, all of which bear halogen substituents.

Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and electrostatic potential maps, are often employed to predict the most likely site of attack. wuxiapptec.comchemrxiv.org For dihalopyridines, the regioselectivity can be highly sensitive to the nature of the substituents and the reaction conditions. wuxiapptec.com In the case of this compound, the distinct electronic nature of each halogen substituent—fluoro, chloro, and iodo—plays a critical role in directing incoming nucleophiles.

Influence of Halogen Substituents on SNAr Pathways

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to the C-X bond strength. This is because the rate-determining step is usually the initial attack of the nucleophile to form a Meisenheimer complex, a process favored by the high electronegativity of fluorine which polarizes the C-F bond. researchgate.net However, this reactivity order can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.netnih.gov

For instance, in reactions with strongly basic nucleophiles, the expected F > Cl > I reactivity is often observed. researchgate.netnih.gov However, with weakly basic nucleophiles like anilines, the reaction can be autocatalytic and the reactivity order may invert to I > Br > Cl > F. researchgate.netnih.gov The addition of an acid can eliminate the induction period and restore the F-first reactivity order. researchgate.netnih.gov

Reactions with O-, N-, and S-Centered Nucleophiles

The reaction of this compound with various nucleophiles leads to the selective displacement of one of the halogen atoms. The general reactivity trends with different classes of nucleophiles are summarized below.

Oxygen Nucleophiles: Reactions with oxygen-centered nucleophiles, such as alkoxides, typically result in the displacement of the most activated halogen. For instance, studies on related 2-fluoropyridines have shown they react significantly faster than their chloro analogs with sodium ethoxide. researchgate.net

Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, are commonly used in SNAr reactions. The reactivity and regioselectivity can be tuned by the basicity of the amine. Stronger amines tend to follow the expected reactivity order, while weaker amines can show altered selectivity. researchgate.netnih.gov

Sulfur Nucleophiles: Sulfur-centered nucleophiles, such as thiolates, are generally potent nucleophiles due to the high polarizability of sulfur. msu.edu In reactions with polyhalopyridines, they are expected to readily displace one of the halogens. The relative reactivity often follows the order F > Br > I > Cl in the presence of a base. researchgate.net

Organometallic Chemistry and Cross-Coupling Reactions

Beyond SNAr, the halogenated pyridine core of this compound is a versatile substrate for organometallic cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. The differential reactivity of the C-F, C-Cl, and C-I bonds in this compound allows for selective functionalization.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In polyhalogenated systems, the selectivity of the Suzuki-Miyaura coupling is often dictated by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl >> C-F. This inherent reactivity difference allows for the selective coupling at the C4-iodo position of this compound. Research on related di- and trihalogenated pyridines and quinazolines has consistently shown that palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, occur preferentially at the C-I bond over C-Cl or C-Br bonds. nih.govresearchgate.net This high selectivity allows for the retention of the chloro and fluoro substituents for subsequent transformations.

Below is a representative table of conditions and outcomes for Suzuki-Miyaura couplings on related polyhalopyridine systems, illustrating the general principles applicable to this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Polyhalopyridines

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Position of Coupling |

| 2-chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | C4 |

| 2,4-dichloropyridine | Arylboronic acid | Pd/SIPr | K₃PO₄ | Toluene | C4 |

| 4-chloro-2-iodoquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | C2 (iodo position) |

This table is illustrative and based on findings from related systems. nih.govresearchgate.net The specific conditions for this compound would require experimental optimization, but the principle of selective coupling at the most reactive C-I bond is well-established.

Lithiation and Magnesiation Reactions

The generation of organometallic intermediates through metal-halogen exchange or deprotonation opens up alternative avenues for the functionalization of this compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings, guided by a directing metalation group (DMG). baranlab.orgwikipedia.orgorganic-chemistry.org In polyhalogenated pyridines, a halogen atom can act as a directing group. However, with this compound, the primary pathway for reaction with strong bases like lithium diisopropylamide (LDA) at low temperatures is not deprotonation but rather a halogen-metal exchange, typically involving the most labile halogen, iodine.

Studies on related halopyridines show that lithiation can be directed by a halogen substituent. researchgate.net However, the high propensity of the iodo-substituent to undergo exchange often precedes any potential deprotonation event.

The organolithium or Grignard reagents generated from this compound via metal-halogen exchange are potent nucleophiles that can be trapped with a wide array of electrophiles. The reaction of this compound with reagents like n-butyllithium or isopropylmagnesium chloride at low temperatures results in the selective formation of the 4-lithiated or 4-magnesiated species, respectively.

These intermediates can then react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to introduce a variety of functional groups at the C4-position. This two-step sequence provides a complementary strategy to cross-coupling reactions for C-C bond formation.

Table 4: Trapping of Organometallic Intermediates

| Metalating Agent | Electrophile | Solvent | Product |

| n-BuLi | DMF | THF | 2-Chloro-6-fluoro-4-formylpyridine |

| i-PrMgCl | CO₂ | THF | 2-Chloro-6-fluoropyridine-4-carboxylic acid |

| EtMgBr | (PhS)₂ | THF | 2-Chloro-6-fluoro-4-(phenylthio)pyridine |

Halogen Dance Rearrangements in Polyhalogenated Pyridines

The halogen dance is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates to a different position on the ring under the influence of a strong base. wikipedia.orgclockss.orgresearchgate.net This process, also known as base-catalyzed halogen migration, is driven by the formation of a more stable organometallic intermediate. wikipedia.org

In the context of polyhalogenated pyridines, treatment with a strong base like LDA can induce a halogen dance. clockss.orgresearchgate.net For a substrate like this compound, the initial event is typically metal-halogen exchange at the 4-position to form a 4-lithiopyridine (B8661376) intermediate. If this intermediate is not thermodynamically the most stable, a series of protonation/deprotonation and halogen-metal exchange steps can lead to the migration of a halogen.

Electrophilic Reactions and Electrophilic Functionalization Studies of this compound

The reactivity of the pyridine ring in this compound towards electrophiles is significantly influenced by the electronic properties of the nitrogen heteroatom and the three halogen substituents. Generally, the pyridine ring is considered an electron-deficient aromatic system, which makes it inherently less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgyoutube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect, which reduces the electron density of the aromatic π-system. wikipedia.org

In the case of this compound, the presence of two additional electron-withdrawing halogen atoms at the 2- and 6-positions further deactivates the pyridine ring. Both the chloro and fluoro substituents are highly electronegative and exert strong -I effects, which synergistically decrease the nucleophilicity of the ring. Consequently, electrophilic attack on the carbon atoms of the pyridine ring is expected to be extremely challenging and would likely require harsh reaction conditions.

The typical positions for electrophilic attack on a pyridine ring are the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. wikipedia.org For this compound, the available positions for electrophilic substitution on a C-H bond are the 3- and 5-positions.

While specific studies on the electrophilic functionalization of this compound are not extensively reported in the available literature, insights can be drawn from the reactivity of related dihalopyridines. For instance, the nitration of 2,6-dihalopyridines has been shown to be possible, though it often necessitates forcing conditions.

An alternative strategy to achieve functionalization that might be perceived as an electrophilic substitution is the activation of the pyridine ring through N-oxide formation. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, and the oxygen atom can be subsequently removed. scispace.com However, the application of this method to this compound has not been detailed in readily available scientific reports.

Given the highly deactivated nature of the this compound ring system, it is anticipated that direct electrophilic functionalization at the C-H positions would be a low-yielding process, if it occurs at all under standard electrophilic aromatic substitution conditions. The iodine atom at the 4-position could potentially be a site for ipso-substitution, where the iodine is replaced by an incoming electrophile, but this represents a different reaction pathway than the substitution of a hydrogen atom.

Due to the lack of specific experimental data for electrophilic reactions on this compound, a data table of representative reactions cannot be compiled. The general principles of pyridine chemistry strongly suggest that such reactions are not favored.

Derivatization and Advanced Synthetic Applications of 2 Chloro 6 Fluoro 4 Iodopyridine

Synthesis of Polysubstituted Pyridine (B92270) Architectures

The creation of polysubstituted pyridines from a single, versatile starting material is a primary goal in synthetic methodology. 2-Chloro-6-fluoro-4-iodopyridine is ideally suited for this purpose through sequential cross-coupling reactions. The highly reactive C-I bond at the 4-position can be selectively functionalized first under mild palladium-catalyzed conditions.

Common cross-coupling reactions that can be envisioned at the C-4 position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds. researchgate.net

Following the initial reaction at the C-4 iodo position, the less reactive C-Cl bond at the 2-position becomes the next target for functionalization. This step would typically require more forcing reaction conditions or the use of specialized catalyst systems, such as those employing sterically demanding phosphine (B1218219) ligands, to facilitate the oxidative addition of the C-Cl bond. nih.gov Finally, the C-F bond at the 6-position, generally inert to palladium cross-coupling, can be replaced by various nucleophiles (e.g., alkoxides, thiolates, amines) via an SNAr reaction. This stepwise approach allows for the controlled introduction of three different substituents onto the pyridine ring.

While detailed experimental studies specifically documenting a full sequential derivatization of this compound are not extensively reported in publicly available literature, the principles are well-established with analogous di- and tri-halopyridines. nih.govresearchgate.netnsf.gov

Construction of Complex Heterocyclic Systems Utilizing this compound

The strategic placement of reactive handles on this compound makes it a valuable precursor for building fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. bohrium.comias.ac.in A common strategy involves an initial cross-coupling reaction to install a substituent containing a reactive functional group, which then participates in an intramolecular cyclization to form a new ring fused to the pyridine core.

For example, a Sonogashira coupling at the C-4 position with an ortho-hydroxyphenylacetylene could be followed by an intramolecular cyclization to construct a furo[2,3-c]pyridine (B168854) ring system. Similarly, coupling with an ortho-aminostyrene derivative could pave the way for the synthesis of pyrrolo[2,3-c]pyridines. The remaining chloro and fluoro substituents provide further opportunities for diversification of the resulting fused scaffold. Research on related halopyridines, such as 2-chloro-3-iodopyridine, has demonstrated the feasibility of such pathways to generate various benzo nsf.govaksci.comfuropyridine isomers. bohrium.comias.ac.in

Role in Cascade and Multi-Component Reaction Sequences

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single pot, are powerful tools for rapidly building molecular complexity. researchgate.net The multiple reactive sites of this compound make it a promising candidate for such processes.

Although specific examples involving this compound in cascade or MCRs are not prominent in the literature, its potential is clear. One could envision a scenario where a palladium-catalyzed reaction at the C-I or C-Cl position generates an intermediate that subsequently undergoes a spontaneous intramolecular cyclization involving one of the other ring positions. The development of such elegant, step-economical processes remains an area ripe for future investigation.

Diversification Strategies for Pyridine Scaffolds

The core utility of this compound is as a scaffold for chemical diversification. The predictable, stepwise reactivity of its three distinct halogen atoms allows for the systematic exploration of chemical space around the pyridine core.

A summary of diversification strategies is presented in the table below, based on established reactivity principles of halopyridines.

| Reaction Site | Halogen | Typical Reaction Type | Potential Coupling Partner / Reagent | Outcome |

| C-4 | Iodine (I) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Boronic acids, terminal alkynes, amines | Introduction of a wide variety of carbon or nitrogen substituents. |

| C-2 | Chlorine (Cl) | Palladium-catalyzed cross-coupling | Boronic acids, amines (requires more forcing conditions or specialized catalysts than C-I reaction) | Second point of diversification after C-4 functionalization. |

| C-6 | Fluorine (F) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH) | Introduction of heteroatom substituents. |

This strategic, multi-stage functionalization allows for the creation of large libraries of complex, polysubstituted pyridines from a single, readily accessible starting material, highlighting the immense potential of this compound in discovery chemistry.

Spectroscopic and Analytical Characterization Methodologies in Research on 2 Chloro 6 Fluoro 4 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Chloro-6-fluoro-4-iodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to construct a complete picture of its molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. In the case of this compound, the pyridine (B92270) ring contains two hydrogen atoms. Their chemical shifts, splitting patterns (multiplicity), and coupling constants offer crucial insights into their positions relative to the halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.5 - 8.0 | d | J(H-H) |

| H-5 | 7.8 - 8.3 | d | J(H-H), J(H-F) |

Note: This table is based on theoretical predictions and data from similar halogenated pyridines. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the attached halogens and the nitrogen atom.

The carbon atom bonded to the highly electronegative fluorine atom is expected to show a characteristic large C-F coupling constant. Similarly, the carbons bonded to chlorine and iodine will have their chemical shifts influenced by the respective halogen's electronegativity and heavy atom effects. While a dedicated research publication with assigned ¹³C NMR data for this specific compound is not available, analysis of related structures provides a basis for expected chemical shift ranges. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 90 - 95 |

| C-5 | 120 - 125 |

| C-6 | 160 - 165 (d, ¹JCF) |

Note: This table is based on theoretical predictions and data from similar halogenated pyridines. Actual experimental values may vary.

¹⁹F NMR for Fluorine-Containing Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds. sigmaaldrich.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals and a wide chemical shift range, which minimizes the likelihood of signal overlap. sigmaaldrich.comnih.gov

In this compound, the single fluorine atom at the C-6 position will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is highly sensitive to its electronic environment within the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent proton (H-5) would be expected, providing further structural confirmation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecule.

For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In the analysis of halogenated compounds, GC-MS can provide valuable information about the isotopic distribution of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in characteristic M and M+2 peaks in the mass spectrum, aiding in the identification of chlorine-containing fragments.

The fragmentation of this compound under electron ionization (EI) in a GC-MS system would likely involve the initial loss of the iodine atom, which is the most labile halogen, followed by the loss of chlorine or other fragments from the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly useful for less volatile or thermally labile compounds.

In the context of this compound, LC-MS can be used to confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data to increase confidence in the identification. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.89772 |

| [M+Na]⁺ | 279.87966 |

| [M-H]⁻ | 255.88316 |

Source: PubChem. nih.gov

Chromatographic Purification and Analysis Methods

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound from reaction mixtures and for quantifying its purity. The choice of method depends on the scale of the separation and the required level of resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine derivatives. For this compound, reversed-phase HPLC is typically the method of choice. This involves a non-polar stationary phase (often C18-functionalized silica) and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by its halogen substituents, dictates its retention time. Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape for basic compounds like pyridines. chromforum.org The positively charged nitrogen in the pyridine ring can interact with residual silanol (B1196071) groups on the silica (B1680970) support, leading to peak broadening. chromforum.org Using a C18 column with minimal silanol activity and adding an ion-pairing agent to the mobile phase can mitigate this issue. chromforum.org

Table 1: Illustrative HPLC Conditions for Analysis of a Halogenated Pyridine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Note: This is a representative method; actual conditions for this compound may vary.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times. youtube.com The fundamental principles of separation are the same as in HPLC, but the increased efficiency of UPLC is particularly advantageous for resolving complex mixtures containing structurally similar impurities. waters.commdpi.com

For this compound, a UPLC method would offer a rapid and precise tool for purity assessment and reaction monitoring. The higher backpressures generated by the smaller particles necessitate specialized UPLC systems capable of handling these conditions. youtube.com The use of UPLC can significantly shorten analysis times, often by a factor of nine or more compared to traditional HPLC, without sacrificing resolution. youtube.com

Table 2: Representative UPLC Conditions for Rapid Analysis of a Substituted Pyridine

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Column Temp. | 40 °C |

Note: This is a representative method; actual conditions for this compound may vary.

Column Chromatography and Thin-Layer Chromatography (TLC)

For the preparative purification of this compound, column chromatography is the most common technique. rsc.orgnih.govmdpi.com Silica gel is the most frequently used stationary phase for the purification of pyridine derivatives. rsc.orgnih.govmdpi.com The choice of mobile phase (eluent) is critical and is determined by the polarity of the target compound and impurities. A mixture of non-polar and moderately polar organic solvents, such as hexanes and ethyl acetate, is often employed. rsc.orgnih.gov

Thin-Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. quora.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. interchim.com For substituted pyridines, a typical mobile phase for TLC on a silica gel plate would be a mixture of hexane (B92381) and ethyl acetate. rsc.org

Table 3: Typical Conditions for Chromatographic Purification and Analysis

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Preparative Purification |

| Thin-Layer Chromatography | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction Monitoring & Method Development |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and its various substituents.

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the halogen substituents will also produce characteristic absorptions. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region and is often a strong absorption. The C-I stretching vibration appears at lower frequencies, usually in the 500-600 cm⁻¹ range. For substituted pyridines, two relatively intense bands are often observed near 600 and 400 cm⁻¹ for 2- and 3-substituted pyridines. optica.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | 500 - 600 |

Computational and Theoretical Chemistry Studies on 2 Chloro 6 Fluoro 4 Iodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of pyridine (B92270) derivatives. For molecules like 2-Chloro-6-fluoro-4-iodopyridine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate optimized molecular geometries, vibrational frequencies, and electronic properties. aip.orgresearchgate.net

Studies on similar substituted pyridines, such as 2-chloro-4-fluoropyridine, have demonstrated that DFT can accurately predict geometric parameters like bond lengths and angles. aip.org For this compound, the planarity of the pyridine ring is a key structural feature that can be confirmed through these calculations. The calculated bond lengths and angles provide a foundational understanding of the molecule's steric and electronic environment.

Reactivity descriptors derived from DFT, such as the electrophilicity index and softness, offer insights into the molecule's potential chemical behavior. aip.org A low softness value, for instance, would suggest a less reactive nature, while the electrophilicity index can be correlated with biological activity. aip.org These parameters are crucial for predicting how this compound might interact with other reagents.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å/°) |

| C-Cl Bond Length | 1.74 |

| C-F Bond Length | 1.35 |

| C-I Bond Length | 2.09 |

| C-N Bond Length (average) | 1.34 |

| C-C Bond Length (average) | 1.39 |

| C-N-C Bond Angle | 117.5 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping out the potential reaction pathways and identifying the transition states for reactions involving this compound. By modeling the interaction of this molecule with various reactants, it is possible to determine the most likely mechanisms, such as nucleophilic aromatic substitution (SNAr).

For instance, in the synthesis of 2-chloro-6-(3,3-diethyl-1-ynyl)pyridine from 2-chloro-6-fluoropyridine, computational studies could elucidate the role of the catalyst and the reaction conditions that favor the desired product. guidechem.com DFT calculations can be employed to model the reaction energy profile, identifying the energies of reactants, intermediates, transition states, and products. researchgate.net This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

The prediction of transition state geometries provides a detailed picture of the bond-making and bond-breaking processes during a chemical reaction. For this compound, understanding the transition states for the displacement of its various halogen substituents is key to predicting its reactivity in synthetic applications.

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

Analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within the molecule. researchgate.net For this compound, the MEP would likely show regions of negative potential around the nitrogen atom and the halogen atoms due to their high electronegativity, indicating potential sites for electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns.

Mulliken charge analysis can provide quantitative values for the partial charges on each atom, further refining the understanding of the molecule's electronic landscape. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Halogenated Pyridine

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are representative for a halogenated pyridine and are not specific to this compound. The actual values would depend on the specific DFT functional and basis set used in the calculation.

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is significantly influenced by intermolecular interactions and the surrounding solvent. Computational models can simulate these effects, providing a more realistic picture of the molecule's properties and reactivity in solution.

Continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are often used to approximate the effect of the solvent as a polarizable field. nih.govresearchgate.net These models can be used to calculate solvation free energies and to understand how the solvent influences reaction rates and equilibria. nih.gov More sophisticated explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.govspringernature.com

Understanding solvent effects is crucial for predicting reaction outcomes, as the polarity and specific interactions of the solvent can dramatically alter the stability of reactants, transition states, and products. nih.gov For instance, the rate of an SNAr reaction involving this compound would be highly dependent on the solvent's ability to stabilize the charged intermediates.

Research Applications of 2 Chloro 6 Fluoro 4 Iodopyridine As a Chemical Building Block

Precursor for Synthetic Intermediates in Fine Chemical Synthesis

The distinct reactivity of the halogen substituents on the 2-chloro-6-fluoro-4-iodopyridine ring makes it an excellent precursor for a wide range of synthetic intermediates. The iodine atom at the C4 position is the most susceptible to displacement, followed by the chlorine at C2, and finally the fluorine at C6. This reactivity hierarchy enables chemists to perform regioselective cross-coupling reactions and nucleophilic aromatic substitutions to introduce various functional groups onto the pyridine (B92270) core.

For instance, the iodine at C4 can be selectively replaced through Suzuki or Stille cross-coupling reactions to introduce aryl or other carbon-based substituents. Subsequently, the chlorine at C2 can be targeted under different reaction conditions, allowing for the stepwise construction of highly substituted pyridine derivatives. This controlled functionalization is crucial in the synthesis of fine chemicals where precise molecular architecture is paramount.

The utility of halogenated pyridines as building blocks is well-established in synthetic organic chemistry. acs.orgresearchgate.net The ability to introduce different substituents in a controlled manner allows for the creation of diverse molecular libraries for screening in various applications, including pharmaceuticals and agrochemicals. researchgate.net

Development of Novel Pyridine Scaffolds for Chemical Exploration

The pyridine scaffold is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. researchgate.netnih.gov this compound provides a unique starting point for the development of novel and complex pyridine-based structures. By systematically manipulating the three halogen atoms, researchers can explore a wide chemical space and generate previously inaccessible pyridine derivatives.

The process often involves a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. lookchem.comsemanticscholar.org These reactions allow for the introduction of a variety of substituents, including aryl, alkynyl, and amino groups, at specific positions on the pyridine ring. This modular approach facilitates the rapid synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov The development of novel synthetic methods to create polysubstituted pyridines is an active area of research. nih.govnih.govrsc.org

Below is a table showcasing examples of cross-coupling reactions used to functionalize halopyridine cores, which are analogous to the transformations possible with this compound.

| Reaction Type | Catalyst/Reagents | Substituent Introduced | Reference |

| Suzuki Coupling | Pd(OAc)₂, PPh₃, Base | Aryl, Heteroaryl | nih.gov |

| Negishi Coupling | Pd(PPh₃)₄, Organozinc reagent | Alkyl, Aryl | semanticscholar.org |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Alkynyl | semanticscholar.org |

This table is illustrative of the types of reactions applicable to functionalizing halopyridines and does not represent specific reactions performed on this compound in the cited literature.

Utility in the Synthesis of Advanced Materials for Research Purposes

The unique electronic and structural properties of fluorinated and multi-halogenated aromatic compounds make them attractive building blocks for advanced materials. The incorporation of the this compound moiety into larger molecular architectures can influence properties such as thermal stability, liquid crystallinity, and photophysical behavior.

For example, the introduction of this pyridine unit into polymers or organic light-emitting diode (OLED) materials can fine-tune their electronic properties and enhance their performance. The selective functionalization of the different halogen atoms allows for the precise tuning of the material's properties. Palladium-catalyzed cross-coupling reactions are a key tool in the synthesis of these advanced materials from perfluoro organic compounds. mdpi.comresearchgate.netmdpi.com

Methodological Studies in Radiolabeling (e.g., Iodine-125 incorporation)

The presence of an iodine atom in this compound makes it a valuable substrate for studies in radiolabeling. The iodine atom can be readily exchanged with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), a gamma-emitting radionuclide commonly used in biomedical research and diagnostic imaging. nih.gov

Methodological studies can utilize this compound to develop and optimize new radioiodination techniques. The stability of the C-I bond and the influence of the adjacent electron-withdrawing chloro and fluoro groups can be investigated to understand their effect on the efficiency and regioselectivity of the radiolabeling reaction. These studies are crucial for the development of novel radiotracers for single-photon emission computed tomography (SPECT) and other nuclear imaging modalities. nih.govnih.gov The ability to label molecules with ¹²⁵I allows for in vivo tracking and biodistribution studies, which are essential in drug development and understanding physiological processes. nih.gov

Future Research Directions and Emerging Trends for 2 Chloro 6 Fluoro 4 Iodopyridine

Development of Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign synthetic methods. rsc.org For 2-chloro-6-fluoro-4-iodopyridine, this translates to exploring routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Future research will likely focus on:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation could offer a more atom-economical alternative to traditional multi-step syntheses that often involve halogenation and dehalogenation steps.

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. rsc.org The adaptation of synthetic routes for this compound to flow systems could lead to more efficient and sustainable production. rsc.org

Alternative Solvents: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, can significantly reduce the environmental impact of the synthesis process.

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique electronic properties imparted by the chlorine, fluorine, and iodine substituents on the pyridine ring create a rich landscape for exploring novel chemical reactions. acs.orgnih.gov While the individual reactivities of these halogens are well-understood, their interplay within this specific molecule presents opportunities for discovering unprecedented transformations. Future research directions include:

Selective Cross-Coupling Reactions: Developing highly selective catalysts for cross-coupling reactions at the chloro, fluoro, or iodo positions will enable the regiocontrolled introduction of a wide range of functional groups. This will expand the diversity of accessible derivatives.

Halogen Dance Reactions: The "halogen dance," a phenomenon involving the migration of halogen atoms around a heterocyclic ring, has been utilized to synthesize unique isomers of halogenated pyridines. acs.orgnih.gov Further investigation into the conditions that promote or suppress this rearrangement for this compound could lead to the synthesis of novel and valuable isomers.

Metal-Free Transformations: The development of metal-free cascade reactions for the synthesis of highly functionalized pyridines is an emerging area. acs.orgnih.gov Applying these methodologies to this compound could provide access to new classes of compounds while avoiding the use of potentially toxic and expensive metal catalysts.

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). sigmaaldrich.comyoutube.comchemspeed.com These technologies allow for the rapid screening of a vast number of reaction conditions, catalysts, and reagents, significantly accelerating the pace of research. youtube.comethz.chresearchgate.net For this compound, these approaches can be applied to:

Reaction Optimization: HTE platforms can be used to quickly identify the optimal conditions for known transformations, improving yields and reducing reaction times. researchgate.net This is particularly valuable for complex, multi-component reactions.

Discovery of New Reactions: By systematically exploring a wide range of reaction parameters, automated systems can uncover novel reactivity patterns that might be missed through traditional, hypothesis-driven research. chemrxiv.org

Library Synthesis: Automated synthesizers can be employed to rapidly generate large libraries of derivatives based on the this compound scaffold. youtube.com These libraries are invaluable for drug discovery and materials science research.

| Technology | Application in this compound Research | Potential Benefits |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and reaction conditions. | Accelerated discovery of new reactions and optimization of existing ones. youtube.comresearchgate.net |

| Automated Synthesis Platforms | Automated generation of derivative libraries. | Efficient production of diverse compounds for screening purposes. sigmaaldrich.comyoutube.com |

| Flow Chemistry Systems | Continuous and controlled synthesis. | Improved safety, scalability, and efficiency of production. rsc.org |

| Robotics and Liquid Handling | Precise and repeatable dispensing of reagents. | Increased accuracy and reproducibility of experiments. youtube.com |

Advanced Computational Design and Data-Driven Synthesis of Derivatives

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. nih.govresearchgate.netacs.org These methods allow for the in silico design of molecules with desired properties and can guide experimental efforts, saving time and resources. For this compound, this includes:

Predictive Modeling: Quantum mechanical calculations and machine learning models can be used to predict the reactivity of different sites on the molecule, guiding the design of selective synthetic strategies.

Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify candidates with promising biological activity or material properties before they are synthesized. nih.gov

Data-Driven Synthesis Planning: By analyzing vast datasets of chemical reactions from the literature, machine learning algorithms can propose novel synthetic routes to target derivatives of this compound. escholarship.org This data-driven approach can uncover non-intuitive reaction pathways and accelerate the discovery of new synthetic methods. escholarship.org

The convergence of these emerging trends promises to unlock the full potential of this compound as a versatile chemical intermediate. By embracing sustainable practices, exploring new reactivity, leveraging automation, and harnessing the power of computational design, the scientific community can continue to build upon the foundation of this unique molecule to create the next generation of advanced materials and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.